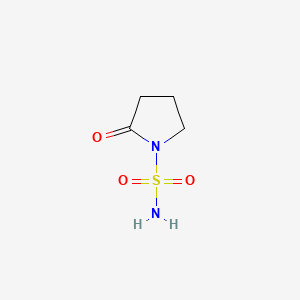![molecular formula C8H8N2O4S B12864069 2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzo[d]oxazole core with a hydroxymethyl group at the 2-position and a sulfonamide group at the 7-position, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and a sulfonamide derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-7-sulfonamide.
Reduction: Formation of 2-(Hydroxymethyl)benzo[d]oxazole-7-amine.
Substitution: Formation of 2-(Halomethyl)benzo[d]oxazole-7-sulfonamide.
Applications De Recherche Scientifique
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, while the oxazole ring can interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities but with different potency.
2-(Chloromethyl)benzo[d]oxazole: Used as an intermediate in the synthesis of other biologically active compounds.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide is unique due to the presence of both hydroxymethyl and sulfonamide groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8N2O4S |
|---|---|
Poids moléculaire |
228.23 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)6-3-1-2-5-8(6)14-7(4-11)10-5/h1-3,11H,4H2,(H2,9,12,13) |
Clé InChI |
XXISHVAOUHKCRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


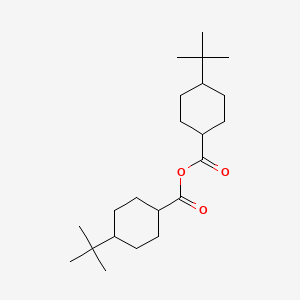
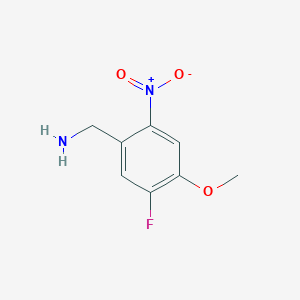


![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)



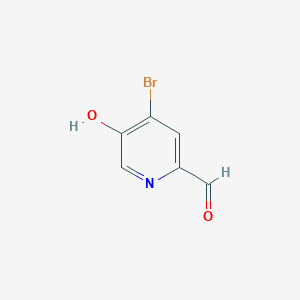
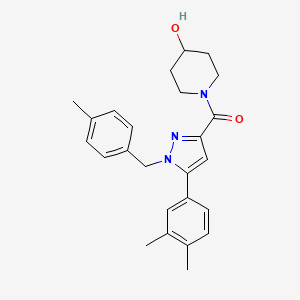
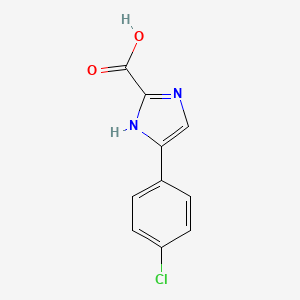
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
